molecular formula C18H18N4O3S B11082472 3-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

3-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

Cat. No.: B11082472
M. Wt: 370.4 g/mol
InChI Key: ZPKSFXNEHUQBID-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 3-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

    IUPAC Name: 3-(4-methoxyphenyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione

    Structure: It consists of a pyrazolo-triazole core fused with two aromatic rings (methoxyphenyl and nitrophenyl) and a thione group.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Multicomponent Reactions (MCRs):

Industrial Production::
  • While not widely produced industrially, research laboratories often synthesize this compound for further investigations.

Chemical Reactions Analysis

    Reduction: The nitro group can be reduced to an amino group using reagents like tin(II) chloride or palladium on carbon.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

    Oxidation: The thione group may oxidize to a disulfide under certain conditions.

    Major Products: The main product is the fully cyclized compound, but side products may include regioisomers or partially cyclized intermediates.

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

    Biological Studies:

Mechanism of Action

    Targets: Interaction with specific proteins, enzymes, or receptors.

    Pathways: Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

InChI

InChI=1S/C18H18N4O3S/c1-25-16-9-3-13(4-10-16)17-19-11-2-12-20(19)18(26)21(17)14-5-7-15(8-6-14)22(23)24/h3-10,17H,2,11-12H2,1H3

InChI Key

ZPKSFXNEHUQBID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3CCCN3C(=S)N2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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